molecular formula C30H36N4O6 B2758498 N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 1242885-47-7

N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2758498
CAS RN: 1242885-47-7
M. Wt: 548.64
InChI Key: BUTGJMXJTOBFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C30H36N4O6 and its molecular weight is 548.64. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalysis and Photoactivation

  • Photoactivation of Amino-substituted 1,4-benzoquinones : A study by Chen and Steinmetz (2006) explored the photoactivation of 2-pyrrolidino-substituted 3,6-dimethyl-1,4-benzoquinones under visible light, leading to the formation of benzoxazolines. This process involves photocyclization with quantum yields varying depending on the solvent, showcasing the potential for developing photoactivated processes in synthetic chemistry Chen & Steinmetz, 2006.

Cyclization Reactions

  • Cyclic Amidines Cyclisation : Partridge and Smith (1973) demonstrated the cyclisation of N-allyl-N′-arylacetamidines to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. This process highlights the synthetic versatility and potential pharmacological applications of cyclization reactions to generate complex heterocyclic compounds Partridge & Smith, 1973.

Synthesis and Structural Studies

  • Structural Aspects of Amide Compounds : Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing how different mineral acids interact with these compounds to form gels or crystalline solids. This study provides insights into the molecular interactions and potential applications of these compounds in material science Karmakar, Sarma, & Baruah, 2007.

Synthesis of Natural Products

  • Enantioselective Synthesis of Piperidine-Containing Natural Products : Escolano, Amat, and Bosch (2006) discussed the use of phenylglycinol-derived oxazolopiperidone lactams as building blocks for the enantioselective synthesis of piperidine-containing natural products. This method enables the creation of diverse bioactive compounds, demonstrating the compound's utility in synthesizing complex natural products Escolano, Amat, & Bosch, 2006.

Antitumor and Anticancer Activities

  • Thiazolyl N-benzyl-substituted Acetamide Derivatives : Research by Fallah-Tafti et al. (2011) on thiazolyl N-benzyl-substituted acetamide derivatives, including kinase inhibitory and anticancer activities, highlights the therapeutic potential of structurally related compounds. This work underscores the importance of chemical synthesis in developing new therapeutic agents Fallah-Tafti et al., 2011.

properties

IUPAC Name

N-cyclohexyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O6/c1-39-25-16-23-24(17-26(25)40-2)33(19-27(35)31-22-8-4-3-5-9-22)30(38)34(29(23)37)18-20-10-12-21(13-11-20)28(36)32-14-6-7-15-32/h10-13,16-17,22H,3-9,14-15,18-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTGJMXJTOBFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

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